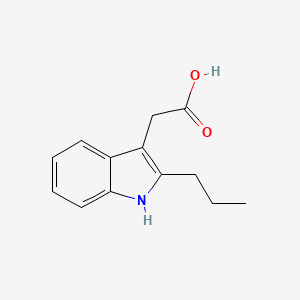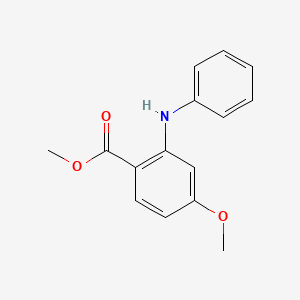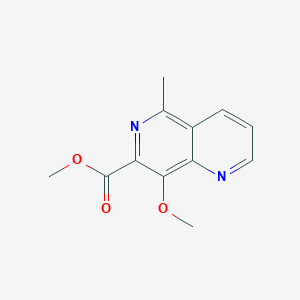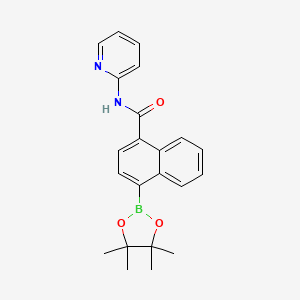
N-(pyridin-2-yl)-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1-naphthamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-pyridin-2-yl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)naphthalene-1-carboxamide is a complex organic compound characterized by its boronic acid derivative structure
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of N-pyridin-2-yl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)naphthalene-1-carboxamide typically involves a multi-step reaction process. The initial step often includes the formation of the boronic acid derivative, followed by the introduction of the pyridine and naphthalene moieties. Reaction conditions such as temperature, solvent choice, and catalysts are carefully controlled to ensure the desired product is obtained.
Industrial Production Methods: On an industrial scale, the production of this compound may involve continuous flow chemistry techniques to enhance efficiency and yield. Large-scale reactors and automated systems are used to maintain consistent reaction conditions and to handle the compound safely.
化学反应分析
Types of Reactions: This compound can undergo various chemical reactions, including:
Oxidation: The naphthalene ring can be oxidized to form naphthoquinones.
Reduction: Reduction reactions can be performed on the pyridine ring.
Substitution: The boronic acid group can participate in Suzuki-Miyaura cross-coupling reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromic acid (H₂CrO₄).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) are often used.
Substitution: Palladium catalysts and boronic acids are typically employed in cross-coupling reactions.
Major Products Formed:
Oxidation: Naphthoquinones
Reduction: Reduced pyridine derivatives
Substitution: Coupled products with various aryl groups
科学研究应用
Chemistry: In chemistry, this compound is used as an intermediate in the synthesis of more complex molecules. Its boronic acid functionality makes it a valuable reagent in cross-coupling reactions, which are essential in organic synthesis.
Biology: In biological research, the compound can be used as a probe to study enzyme activities and binding interactions. Its structural complexity allows it to interact with various biological targets.
Medicine: The compound has potential medicinal applications, particularly in the development of new pharmaceuticals. Its ability to undergo chemical modifications makes it a versatile candidate for drug design.
Industry: In the industrial sector, this compound can be used in the production of advanced materials, such as polymers and coatings. Its unique chemical properties enable the creation of materials with enhanced performance characteristics.
作用机制
The mechanism by which N-pyridin-2-yl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)naphthalene-1-carboxamide exerts its effects depends on its specific application. For example, in cross-coupling reactions, the boronic acid group facilitates the formation of carbon-carbon bonds through the transfer of the boronic acid moiety to the coupling partner. The molecular targets and pathways involved vary depending on the biological or chemical context in which the compound is used.
相似化合物的比较
N-(2-pyridinyl)-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzamide
N-(2-methoxy-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-3-yl)cyclopropanesulfonamide
Uniqueness: N-pyridin-2-yl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)naphthalene-1-carboxamide stands out due to its naphthalene core, which provides additional complexity and potential for diverse chemical reactions compared to simpler benzamide derivatives.
This compound's versatility and potential applications make it a valuable subject of study in various scientific fields. Its unique structure and reactivity profile offer numerous opportunities for innovation and advancement in both research and industry.
属性
分子式 |
C22H23BN2O3 |
|---|---|
分子量 |
374.2 g/mol |
IUPAC 名称 |
N-pyridin-2-yl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)naphthalene-1-carboxamide |
InChI |
InChI=1S/C22H23BN2O3/c1-21(2)22(3,4)28-23(27-21)18-13-12-17(15-9-5-6-10-16(15)18)20(26)25-19-11-7-8-14-24-19/h5-14H,1-4H3,(H,24,25,26) |
InChI 键 |
SQUQWJPJKLECMV-UHFFFAOYSA-N |
规范 SMILES |
B1(OC(C(O1)(C)C)(C)C)C2=CC=C(C3=CC=CC=C23)C(=O)NC4=CC=CC=N4 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![Methyl 2-{[(5-chloro-2-thienyl)carbonyl]amino}-5-cyano-4-methylbenzoate](/img/structure/B15356379.png)
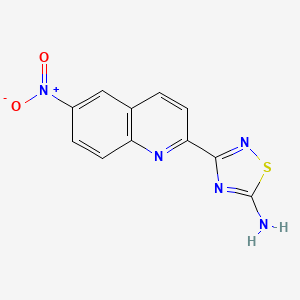

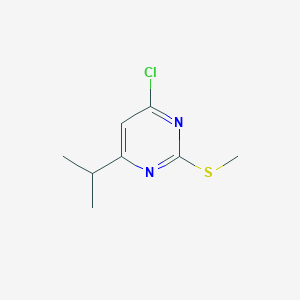
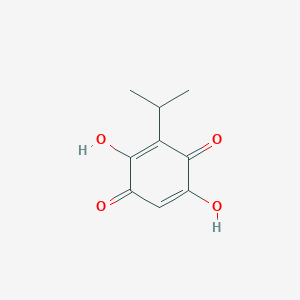
![4-[Bis(2-methylpropyl)amino]-2-methylbenzaldehyde](/img/structure/B15356420.png)
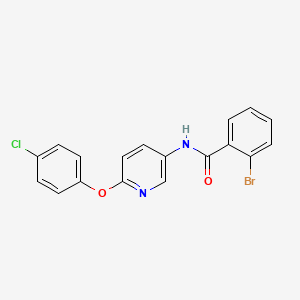
![1-[(2-methylphenyl)methyl]-5-(2H-tetrazol-5-yl)indole](/img/structure/B15356428.png)
